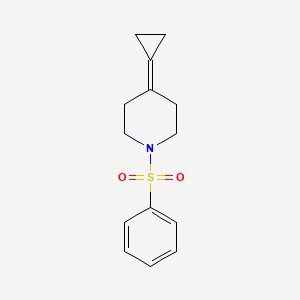

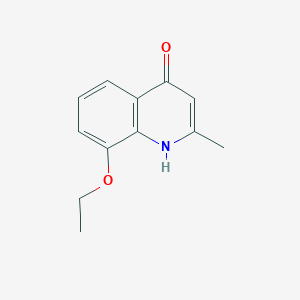

![molecular formula C24H30N4O5S B2486951 N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1189973-36-1](/img/structure/B2486951.png)

N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide, also known as BAY 61-3606, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Non-enzymatic Reduction of Azo Dyes

Nicotinamide adenine dinucleotide (NADH), closely related to nicotinamide compounds, has been shown to reduce a variety of azo dyes, generating aromatic amines. This reduction is pH-dependent, suggesting potential applications in dye degradation and understanding mammalian metabolism of azo dyes (Nam & Renganathan, 2000).

Antineoplastic Activities

Research into 6-substituted nicotinamides, similar in structure to the compound , has demonstrated moderate activity against leukemia and rat carcinoma, highlighting their potential as antineoplastic agents (Ross, 1967).

Neuroprotective Drug Potential

A study on N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide, closely related to the compound, found it to be an effective Na+/Ca2+ exchange inhibitor. This compound showed potential as a neuroprotective drug, especially in protecting against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).

Corrosion Inhibition

Nicotinamide derivatives have been studied for their role in corrosion inhibition. For example, pyridine derivatives, closely related to nicotinamides, showed significant efficiency in inhibiting steel corrosion, suggesting applications in industrial corrosion protection (Ansari, Quraishi, & Singh, 2015).

Synthesis and Biological Screening of Sulfonamides

Research into N-substituted sulfonamides, which include similar compounds, showed inhibitory potential against various enzymes. This suggests a potential application in biochemical research and drug development (Rehman et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as synthetic cathinones, have been known to act as stimulants

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. More detailed studies are required to elucidate the exact mode of action .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to a range of downstream effects

Result of Action

Similar compounds have been known to induce various effects at the molecular and cellular levels

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds

Properties

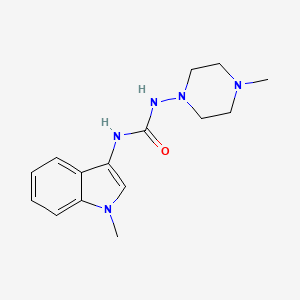

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O5S/c29-24(26-16-18-6-7-20-21(15-18)33-17-32-20)19-8-13-27(14-9-19)23-22(5-4-10-25-23)34(30,31)28-11-2-1-3-12-28/h4-7,10,15,19H,1-3,8-9,11-14,16-17H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYZLOABTDEOLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid](/img/structure/B2486868.png)

![1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2486870.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2486872.png)

![N-(4-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2486874.png)

![(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2486877.png)

![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)

![1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2486882.png)

![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)